![molecular formula C13H14O3 B1620262 Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 22743-00-6](/img/structure/B1620262.png)
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Overview
Description
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (EOTN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EOTN is a naphthalene derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not fully understood. However, it has been proposed that Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate may exert its anti-inflammatory, anti-tumor, and anti-cancer effects by inhibiting the NF-κB signaling pathway. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been found to have various biochemical and physiological effects. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are pro-inflammatory mediators. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been found to reduce the levels of lactate dehydrogenase (LDH), which is a marker of cell damage.
Advantages and Limitations for Lab Experiments
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several advantages for lab experiments. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is relatively easy to synthesize and is commercially available. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been found to be stable under various conditions and has a long shelf life. However, Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has some limitations for lab experiments. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has low solubility in water, which can limit its use in aqueous solutions. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Future Directions
There are several future directions for research on Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. One future direction is to investigate the potential use of Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another future direction is to investigate the mechanism of action of Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in more detail. Further studies are also needed to determine the optimal concentration and dosage of Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate for different applications. Additionally, the development of new synthesis methods for Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate may be beneficial for its future applications.
In conclusion, Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound that has potential applications in the field of medicine. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been synthesized using various methods and has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, including investigating its potential therapeutic applications and developing new synthesis methods.
Scientific Research Applications
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been found to have potential applications in the field of medicine. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been found to inhibit the proliferation of cancer cells and induce apoptosis. Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
properties
IUPAC Name |
ethyl 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-6,10H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCAIYXTLXJJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314564 | |
Record name | Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22743-00-6 | |
Record name | NSC285691 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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